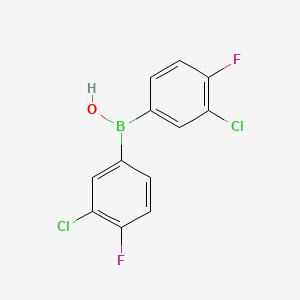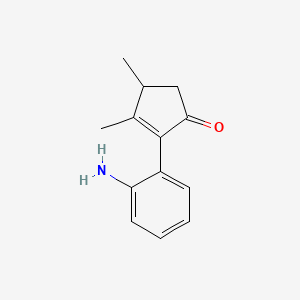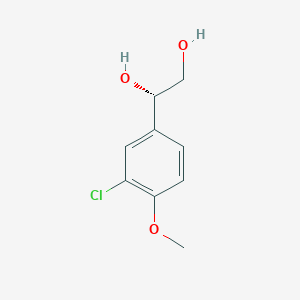![molecular formula C11H16N4 B12598161 7a-[2-(2H-1,2,3-Triazol-4-yl)ethenyl]hexahydro-1H-pyrrolizine CAS No. 651314-24-8](/img/structure/B12598161.png)
7a-[2-(2H-1,2,3-Triazol-4-yl)ethenyl]hexahydro-1H-pyrrolizine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7a-[2-(2H-1,2,3-Triazol-4-yl)ethenyl]hexahydro-1H-pyrrolizine is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7a-[2-(2H-1,2,3-Triazol-4-yl)ethenyl]hexahydro-1H-pyrrolizine typically involves the use of click chemistry, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is favored for its efficiency and high yield. The starting materials include an alkyne and an azide, which undergo cycloaddition in the presence of a copper(I) catalyst to form the triazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of click chemistry can be scaled up for industrial applications. The use of water-soluble ligands and environmentally friendly solvents can enhance the scalability and sustainability of the production process .
化学反应分析
Types of Reactions
7a-[2-(2H-1,2,3-Triazol-4-yl)ethenyl]hexahydro-1H-pyrrolizine can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring or other functional groups attached to the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different triazole derivatives, while substitution reactions can introduce new functional groups to the compound .
科学研究应用
7a-[2-(2H-1,2,3-Triazol-4-yl)ethenyl]hexahydro-1H-pyrrolizine has several scientific research applications:
作用机制
The mechanism of action of 7a-[2-(2H-1,2,3-Triazol-4-yl)ethenyl]hexahydro-1H-pyrrolizine involves its interaction with specific molecular targets. The triazole ring can form coordination complexes with metal ions, enhancing its catalytic activity. Additionally, the compound can interact with biological macromolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions .
相似化合物的比较
Similar Compounds
Tris(1-benzyl-1H-1,2,3-triazol-4-yl)methyl amine: A polytriazolylamine ligand used in click chemistry.
5-amino-2H-1,2,3-triazol-4-yl derivatives: Known for their energetic properties and applications in materials science.
Uniqueness
7a-[2-(2H-1,2,3-Triazol-4-yl)ethenyl]hexahydro-1H-pyrrolizine stands out due to its hexahydro-1H-pyrrolizine core, which imparts unique structural and electronic properties. This makes it a versatile compound for various applications in chemistry, biology, and materials science .
属性
CAS 编号 |
651314-24-8 |
|---|---|
分子式 |
C11H16N4 |
分子量 |
204.27 g/mol |
IUPAC 名称 |
8-[2-(2H-triazol-4-yl)ethenyl]-1,2,3,5,6,7-hexahydropyrrolizine |
InChI |
InChI=1S/C11H16N4/c1-4-11(5-2-8-15(11)7-1)6-3-10-9-12-14-13-10/h3,6,9H,1-2,4-5,7-8H2,(H,12,13,14) |
InChI 键 |
KQHQTBWORJNOLV-UHFFFAOYSA-N |
规范 SMILES |
C1CC2(CCCN2C1)C=CC3=NNN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(Methanesulfonyl)-4-(1-{[6-(trifluoromethyl)pyridin-3-yl]methyl}piperidin-4-yl)-1,4-diazepane](/img/structure/B12598084.png)

![6-(1,7-Dihydro-4H-pyrrolo[2,3-b]pyridin-4-ylidene)cyclohexa-2,4-dien-1-one](/img/structure/B12598100.png)
![[1-Bromo-2-(bromomethanesulfonyl)ethyl]benzene](/img/structure/B12598105.png)

![tert-Butyl{[(11R)-henicosa-6,9-diyn-11-yl]oxy}dimethylsilane](/img/structure/B12598116.png)
![Acetonitrile,[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-](/img/structure/B12598118.png)
![Quinoxaline, 2-(3-chlorophenyl)-3-[(2,4-dichlorophenyl)methyl]-](/img/structure/B12598132.png)

![2-[(1S)-1-{[tert-Butyl(dimethyl)silyl]oxy}ethyl]-1H-benzimidazole](/img/structure/B12598136.png)

![4-[2-[(3,4-dioxo-1-naphthyl)amino]phenyl]-N-(3-nitrophenyl)-2,4-dioxo-butanamide](/img/structure/B12598167.png)
![2-Acetamido-4-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12598174.png)
![3-{2-[4-(2-Hydroxyethyl)phenyl]hydrazinylidene}-6-oxocyclohexa-1,4-diene-1-carboxylic acid](/img/structure/B12598178.png)
